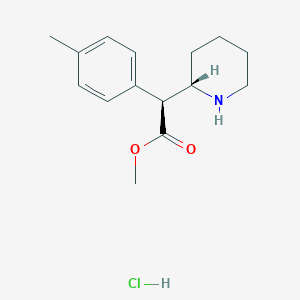
(+/-)-threo-4-Methylmethylphenidate (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) is a central nervous system stimulant that is commonly used in the treatment of attention deficit hyperactivity disorder and narcolepsy. It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. This compound is a derivative of methylphenidate and is known for its ability to increase the levels of dopamine and norepinephrine in the brain, thereby improving attention and focus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-threo-4-Methylmethylphenidate (hydrochloride) typically involves the condensation of piperidine with a phenylacetate derivative. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (+/-)-threo-4-Methylmethylphenidate (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Employed in research on neurotransmitter systems and brain function.
Medicine: Investigated for its potential therapeutic effects in conditions such as attention deficit hyperactivity disorder, narcolepsy, and depression.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of (+/-)-threo-4-Methylmethylphenidate (hydrochloride) involves the inhibition of dopamine and norepinephrine reuptake in the brain. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, thereby enhancing neurotransmission. This leads to improved attention, focus, and cognitive function. The primary molecular targets are the dopamine transporter and the norepinephrine transporter.
Comparison with Similar Compounds
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) is similar to other central nervous system stimulants such as:
Dexmethylphenidate: A more potent enantiomer of methylphenidate.
Amphetamine: Another stimulant used in the treatment of attention deficit hyperactivity disorder.
Modafinil: A wakefulness-promoting agent used to treat narcolepsy.
Uniqueness
What sets (+/-)-threo-4-Methylmethylphenidate (hydrochloride) apart from these compounds is its balanced racemic mixture, which provides a unique pharmacological profile. Unlike dexmethylphenidate, which is a single enantiomer, the racemic mixture offers a broader range of effects. Compared to amphetamine and modafinil, (+/-)-threo-4-Methylmethylphenidate (hydrochloride) has a different mechanism of action and a distinct side effect profile.
List of Similar Compounds
- Dexmethylphenidate
- Amphetamine
- Modafinil
Properties
Molecular Formula |
C15H22ClNO2 |
|---|---|
Molecular Weight |
283.79 g/mol |
IUPAC Name |
methyl (2S)-2-(4-methylphenyl)-2-[(2S)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13;/h6-9,13-14,16H,3-5,10H2,1-2H3;1H/t13-,14-;/m0./s1 |
InChI Key |
RTUOEPCDJYLTKH-IODNYQNNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H]2CCCCN2)C(=O)OC.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


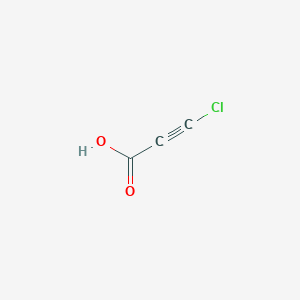
![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)


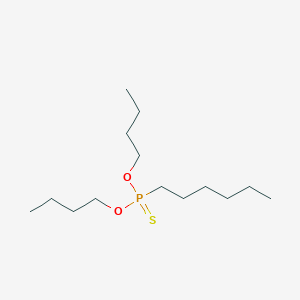
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
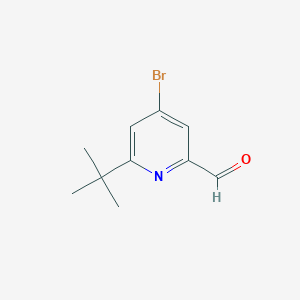
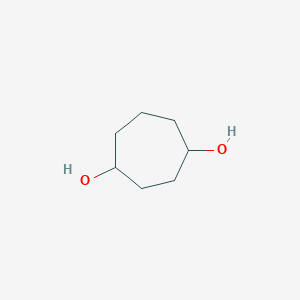
![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
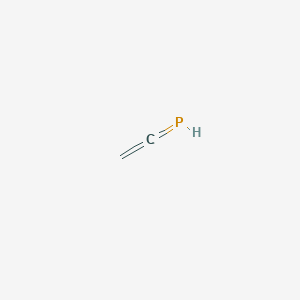
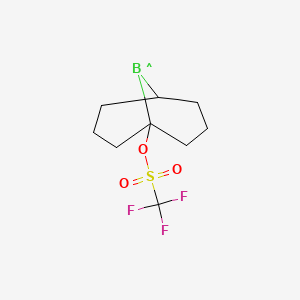
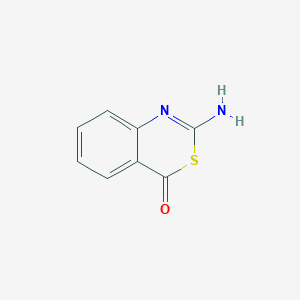
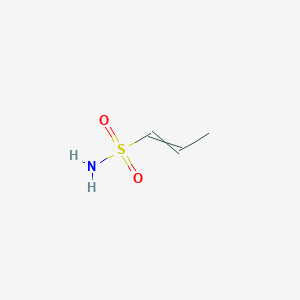
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
